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Compound of Interest

Compound Name: Zelquistinel

Cat. No.: B611930

Introduction

Zelquistinel (formerly AGN-241751, now GATE-251) is a novel, orally bioavailable, small-
molecule positive allosteric modulator (PAM) of the N-methyl-D-aspartate receptor (NMDAR).
[1][2] It represents a new generation of neuroplastogens being investigated for the treatment of
major depressive disorder (MDD).[3][4] Unlike traditional antidepressants that can take weeks
to elicit a therapeutic response, Zelquistinel is designed to produce rapid and sustained
antidepressant effects by directly targeting synaptic plasticity.[5] This technical guide provides
an in-depth overview of the preclinical data supporting Zelquistinel's antidepressant potential,
focusing on its mechanism of action, efficacy in animal models, and the detailed experimental
protocols used in its evaluation.

Mechanism of Action: Positive Allosteric Modulation of
the NMDA Receptor

Zelquistinel's primary mechanism of action is the potentiation of NMDAR activity. It binds to a
unique, novel regulatory site on the NMDAR complex, independent of the glutamate or glycine
co-agonist binding sites. This allosteric modulation enhances the receptor's response to
endogenous glutamate, leading to an increase in calcium influx upon receptor activation. This
process is crucial for initiating downstream signaling cascades that promote synaptic plasticity,
the biological basis for learning, memory, and mood regulation.
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The antidepressant effects of Zelquistinel are associated with the activation of intracellular
signaling pathways, including mTOR, and an increase in the production and release of Brain-
Derived Neurotrophic Factor (BDNF). These pathways converge to enhance long-term
potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons
that results from stimulating them synchronously. A single dose of Zelquistinel has been
shown to enhance LTP for up to two weeks, suggesting a durable "event-driven”
pharmacological effect where the biological changes outlast the presence of the drug in the
system.
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Caption: Proposed signaling pathway for Zelquistinel's antidepressant effects.

Quantitative Data Summary
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The preclinical profile of Zelquistinel is characterized by high potency, oral bioavailability, and

rapid, durable efficacy in established rodent models of depression.

Table 1: In Vitro NMDAR Modulation

Potency
NMDAR (ECso) / L
Assay Type Cell Type Effect . Citation
Subtype Concentrati
on
Cultured Rat
Calcium ] ) o
Cortical Mixed Potentiation 0.3-30 nM
Influx
Neurons
Calcium HEK293 Human NR1- o ECs50=9.9 %
Potentiation
Influx Cells NR2A 0.5nM
Calcium HEK293 Human NR1- o ECs0=35.0+
Potentiation
Influx Cells NR2B 0.7 nM
Calcium HEK293 Human NR1- o ECs0=9.7
Potentiation
Influx Cells NR2C 0.6 nM
Calcium HEK?293 Human NR1-
No Effect N/A
Influx Cells NR2D

ble 2: In Vivo Eff : I el

) Administrat Effective Effect L
Model Species ) ] Citation
ion Dose Range Duration
) ) Rapid (1 hr)
Forced Swim Oral (single 0.1-100 )
Rat & Sustained
Test (FST) dose) pa/kg
(>7 days)
Chronic ) )
_ o Oral (single 0.1-100 Rapid and
Social Deficit Mouse ]
dose) ug/kg Sustained
(CsD)
PCP-Induced Reversal of
30 and 300
Hyperlocomot  Rodent Oral hyperlocomot
: Hg/kg :
ion ion
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Table 3: Preclinical Pharmacokinetics

Parameter Species Value Citation
Oral Bioavailability Rat ~100%
Peak Plasma )
) Human 30 minutes
Concentration (Tmax)
Elimination Half-life
Human 1.2-2.06 hours

(T1/2)

Favorable brain-to-
CNS Penetration Rat plasma and CSF-to-
plasma ratios

CSF Cmax (at 30 Rat Estimated 2.56 ng/mL
a
pa/kg oral dose) (8 nM)

Detailed Experimental Protocols

The antidepressant-like effects and mechanism of action of Zelquistinel were evaluated using
a battery of well-validated preclinical assays.

Forced Swim Test (FST)

The FST is a widely used behavioral assay to screen for antidepressant efficacy. It is based on
the principle that animals will cease escape-oriented behaviors and adopt an immobile posture
after a period of being in an inescapable, stressful situation (a cylinder of water).
Antidepressant compounds characteristically reduce the duration of immobility.

o Apparatus: A transparent Plexiglas cylinder (typically 40 cm high x 20 cm diameter) is filled
with water (23-25°C) to a depth that prevents the rodent from touching the bottom with its tail
or paws (e.g., 15-30 cm).

e Procedure: The standard protocol involves a two-day procedure.

o Day 1 (Pre-test/Habituation): Rats are placed in the water for a 15-minute session. This
initial exposure induces the subsequent immobility behavior.
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o Day 2 (Test Session): 24 hours later, the animals are administered Zelquistinel or vehicle
orally. Following a specific pretreatment time (e.g., 60 minutes), they are placed back into
the water cylinder for a 5-minute test session.

o Data Collection: The duration of immobility (making only movements necessary to keep the
head above water) is recorded, typically during the final 4 minutes of the test. A reduction in
immobility time is interpreted as an antidepressant-like effect.

Chronic Social Deficit (CSD) Mouse Model

This model assesses antidepressant efficacy by leveraging social stress to induce depressive-
like phenotypes, such as social avoidance.

e Procedure:

o Induction Phase: An experimental mouse is repeatedly exposed to a novel, aggressive
CD-1 strain mouse for a period of 10 days. The exposure involves brief periods of physical
interaction, followed by prolonged sensory exposure where the mice are housed in the
same cage but separated by a perforated divider.

o Social Interaction Test: Following the stress induction, the mouse's preference for
interacting with a novel mouse versus an empty enclosure is measured. Time spent in the
"interaction zone" is recorded. "Susceptible” mice are those that spend significantly less
time interacting with the novel mouse.

» Drug Testing: Susceptible mice are treated with a single oral dose of Zelquistinel. Social
interaction is re-assessed at various time points (e.g., 24 hours, 7 days) to determine if the
drug reverses the social avoidance phenotype.

Long-Term Potentiation (LTP) Measurement

This electrophysiological technique directly measures synaptic plasticity in brain slices.

o Slice Preparation: Rats are administered an oral dose of Zelquistinel (e.g., 300 ug/kg) or
vehicle. At various time points post-dosing (e.g., 24 hours to 4 weeks), the animals are
euthanized, and their brains are rapidly removed. Transverse slices of the hippocampus and
medial prefrontal cortex (mPFC) are prepared.
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» Electrophysiological Recording: Slices are placed in a recording chamber perfused with
artificial cerebrospinal fluid. A stimulating electrode is placed to activate presynaptic fibers,
and a recording electrode measures the postsynaptic response (field excitatory postsynaptic
potentials, fEPSPS).

e LTP Induction: After establishing a stable baseline response, LTP is induced using a high-
frequency stimulation (HFS) protocol. The magnitude and stability of the potentiated
response are recorded for at least 60 minutes post-HFS. An enhancement in the magnitude
of LTP in slices from Zelquistinel-treated animals compared to vehicle indicates an
enhancement of synaptic plasticity.

Safety and Tolerability Assays

o Rotarod Test: This test assesses motor coordination and balance. Animals are placed on a
rotating rod, and the latency to fall is measured. Zelquistinel was found to have no impact
on rotarod performance, indicating a lack of sedative or motor-impairing side effects.

e Phencyclidine (PCP)-Induced Hyperlocomotion: PCP is an NMDAR antagonist that induces
hyperlocomotion in rodents, a model used to screen for antipsychotic potential and assess
NMDAR target engagement. Zelquistinel dose-dependently inhibited PCP-induced
hyperlocomotion, providing further evidence that its mechanism involves the positive
modulation of NMDARS.
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The preclinical data for Zelquistinel provide robust evidence for its potential as a rapid-acting
and long-lasting oral antidepressant. Its unique mechanism as a positive allosteric modulator of
the NMDAR directly targets the synaptic dysfunction thought to underlie depression. In vitro
studies confirm its potency and selectivity, while in vivo studies in validated rodent models
demonstrate significant antidepressant-like effects after a single oral dose. Furthermore,
Zelquistinel enhances synaptic plasticity, a key convergent mechanism for novel
antidepressants, and exhibits a favorable safety profile, lacking the motor impairments or
psychotomimetic side effects associated with NMDAR antagonists. These comprehensive
preclinical findings strongly support the ongoing clinical development of Zelquistinel for the
treatment of major depressive disorder.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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